molecular formula C23H28N2O2S2 B11644356 4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11644356
M. Wt: 428.6 g/mol
InChI Key: CPMJXRVCQHLCBV-UHFFFAOYSA-N
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Description

4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple functional groups, including benzyl, dimethyl, pentylsulfanyl, oxa, thia, and diazatricyclo moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the tricyclic core through a series of cyclization reactions.
  • Introduction of the benzyl group via a Friedel-Crafts alkylation.
  • Incorporation of the pentylsulfanyl group through a nucleophilic substitution reaction.
  • Final modifications to introduce the oxa and thia functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfanyl group to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.

Scientific Research Applications

4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the sulfanyl group may interact with thiol-containing enzymes, while the benzyl group can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: shares similarities with other tricyclic compounds containing benzyl and sulfanyl groups.

    This compound: is unique due to its specific combination of functional groups and tricyclic structure.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. Its complex structure provides multiple sites for chemical modification, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C23H28N2O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C23H28N2O2S2/c1-4-5-9-12-28-22-24-20-19(17-13-23(2,3)27-15-18(17)29-20)21(26)25(22)14-16-10-7-6-8-11-16/h6-8,10-11H,4-5,9,12-15H2,1-3H3

InChI Key

CPMJXRVCQHLCBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

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